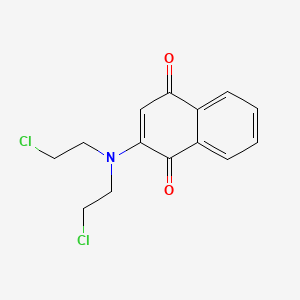
1,4-Naphthoquinone, 2-(DI-2'-chloroethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- is a synthetic derivative of 1,4-naphthoquinone. This compound is characterized by the presence of a 2-(DI-2’-chloroethylamino) group attached to the naphthoquinone core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- typically involves the reaction of 1,4-naphthoquinone with di-2’-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the quinone core leads to the formation of hydroquinone derivatives.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethylamino group under basic conditions.
Major Products
Oxidation: Higher oxidation state naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in redox biology and cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the modulation of various cellular pathways, including the activation of transcription factors like Nrf2, which regulates the expression of antioxidant genes. Additionally, the compound can alkylate cellular nucleophiles, affecting protein function and signaling pathways.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox activity and biological properties.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K derivative with coagulation properties.
Juglone: A natural naphthoquinone with antimicrobial and allelopathic effects.
Plumbagin: Another natural naphthoquinone with anticancer and antimicrobial activities.
Uniqueness
1,4-Naphthoquinone, 2-(DI-2’-chloroethylamino)- is unique due to the presence of the chloroethylamino group, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinones. This structural modification enhances its potential as a therapeutic agent and a chemical probe for studying redox biology and cellular signaling.
属性
CAS 编号 |
63978-91-6 |
|---|---|
分子式 |
C14H13Cl2NO2 |
分子量 |
298.2 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13Cl2NO2/c15-5-7-17(8-6-16)12-9-13(18)10-3-1-2-4-11(10)14(12)19/h1-4,9H,5-8H2 |
InChI 键 |
PHLZLDBVNZSBRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















